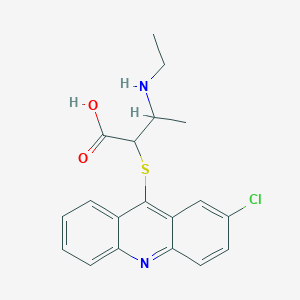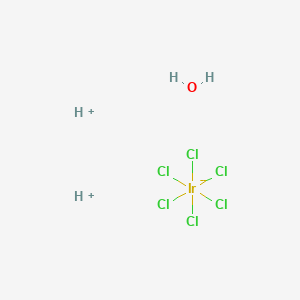
Dihydrogen hexachloroiridate(IV) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroiridate(IV) hydrate can be synthesized by reacting iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2[IrCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is often produced in powder or crystalline form .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen hexachloroiridate(IV) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, phosphines, or other halides.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Various iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dihydrogen hexachloroiridate(IV) hydrate has several scientific research applications:
Catalysis: It is used as a precursor for catalysts in hydrogenation reactions and Fischer-Tropsch synthesis.
Electrochemistry: The compound is utilized in the fabrication of dimensionally stable electrodes for oxygen evolution reactions.
Material Science: It aids in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates.
Polyaniline Synthesis: Catalyzes the electrochemical synthesis of polyaniline on non-noble metal electrodes.
Mecanismo De Acción
The mechanism by which dihydrogen hexachloroiridate(IV) hydrate exerts its effects involves its ability to act as a catalyst or precursor in various chemical reactions. The compound’s iridium center can undergo oxidation-reduction cycles, facilitating electron transfer processes. In electrochemical applications, it promotes the formation of conductive polymers and enhances the efficiency of oxygen evolution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium hexachloroiridate(III) hydrate
- Potassium hexachloroiridate(IV)
- Iridium(III) chloride hydrate
- Ruthenium(III) chloride hydrate
Uniqueness
Dihydrogen hexachloroiridate(IV) hydrate is unique due to its specific oxidation state and hydration level, which confer distinct properties and reactivity. Its ability to act as a precursor for various catalytic and electrochemical applications sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
Cl6H4IrO |
|---|---|
Peso molecular |
425.0 g/mol |
Nombre IUPAC |
hexachloroiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Clave InChI |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
SMILES canónico |
[H+].[H+].O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



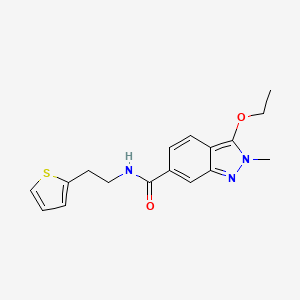
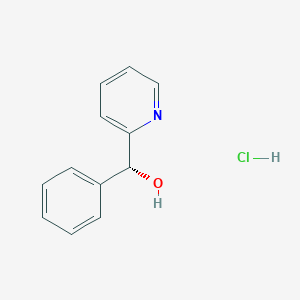
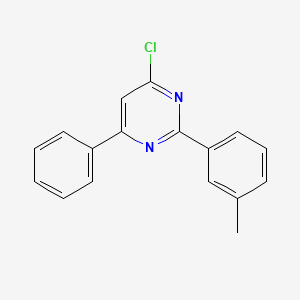
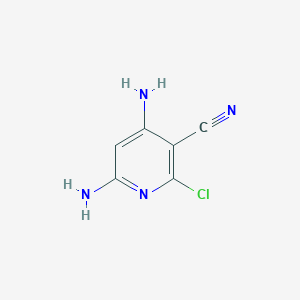

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
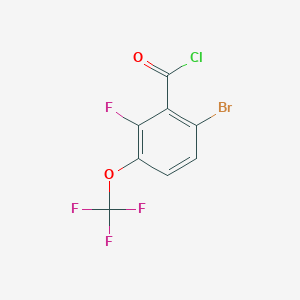

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
